molecular formula C13H21NO3 B13459238 Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13459238
M. Wt: 239.31 g/mol
InChI Key: KIYAEAVAHBOPHV-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a specialized chemical building block with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound features a rigid, sterically defined 3-azabicyclo[3.1.1]heptane scaffold substituted with both a formyl group and a tert-butoxycarbonyl (Boc) protecting group, making it particularly valuable in medicinal chemistry and drug discovery research . The Boc-protected amine and aldehyde functional groups provide versatile handles for further synthetic modification, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship studies. The primary research application of this compound lies in its role as a key synthetic intermediate for the development of pharmacologically active molecules, particularly those targeting the central nervous system. The bicyclic scaffold present in this compound is structurally similar to frameworks found in various therapeutic agents, including those described in patents for 2-azabicyclo[2.2.1]heptane derivatives with potential applications in treating sleep disorders, psychiatric conditions, and substance abuse disorders . The formyl group enables straightforward conjugation through reductive amination or nucleophilic addition, while the Boc-protected amine can be deprotected to reveal a secondary amine for further derivatization, offering researchers multiple pathways for molecular optimization. This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation, and should consult the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h9H,5-8H2,1-4H3

InChI Key

KIYAEAVAHBOPHV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to 3-azabicyclo[3.1.1]heptanes . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol. Substitution reactions would result in the replacement of the tert-butyl group with the nucleophile used.

Scientific Research Applications

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[31

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could lead to its use in developing new therapeutic agents.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through its formyl and tert-butyl groups. These interactions could modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1-formyl, 5-methyl C₁₃H₂₁NO₃ 239.32 Not fully specified Building block for drug discovery; aldehyde enables nucleophilic additions.
Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 6-formyl C₁₂H₁₉NO₃ 225.29 1818847-75-4 Positional isomer; formyl at C6 alters reactivity and target binding.
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 1-hydroxymethyl, 5-methyl C₁₃H₂₃NO₃ 241.33 2763758-81-0 Hydroxymethyl group allows for oxidation to aldehyde or esterification.
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate 6-amino C₁₁H₂₀N₂O₂ 212.29 1427359-44-1 Amino group facilitates coupling reactions (e.g., amide bond formation); hazard H302 (oral toxicity).
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate Additional nitrogen at C6 C₁₁H₂₀N₂O₂ 212.29 291775-53-6 Diazabicyclic structure enhances rigidity; used in protease inhibitor development.
Tert-butyl (6-exo)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate 6-hydroxyl (exo configuration) C₁₁H₁₉NO₃ 213.27 1357353-36-6 Hydroxyl group enables glycosylation or phosphorylation; stored at 2–8°C.

Structural and Functional Differences

Substituent Position: The 1-formyl group in the target compound contrasts with 6-formyl analogs (e.g., CAS 1818847-75-4), which exhibit distinct reactivity due to steric and electronic differences .

Reactive Groups: Formyl vs. Hydroxymethyl/Amino: The aldehyde in the target compound supports nucleophilic additions (e.g., Grignard reactions), whereas hydroxymethyl or amino groups enable oxidation or amidation, respectively .

Physicochemical Properties: The Boc group improves solubility in organic solvents (e.g., DCM, DMF) compared to unprotected amines . Amino-substituted analogs (e.g., CAS 1427359-44-1) exhibit higher polarity, impacting chromatographic behavior .

Biological Activity

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H21_{21}NO5_5
  • Molecular Weight : 283.141 g/mol
  • SMILES : CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O
  • InChIKey : BEWGGGISCWFZOU-UHFFFAOYSA-N

Biological Activity Overview

Activity Type Description
AnticholinergicPotential inhibition of acetylcholine receptors, affecting neurological functions.
AntimicrobialRelated compounds have shown activity against various bacterial strains.
Anti-inflammatoryPossible modulation of inflammatory pathways through receptor interactions.

Study 1: Anticholinergic Effects

A study investigating the structural analogs of azabicyclo compounds found that they could effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease (Owens et al., 2003) .

Study 2: Antimicrobial Properties

Research on related bicyclic compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting a potential for development into therapeutic agents for infections (Jetter et al., 2004) .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of azabicyclo compounds revealed their ability to modulate cytokine release in vitro, indicating potential use in treating inflammatory diseases (Van Calenbergh et al., 2002) .

Safety and Toxicology

The compound is classified with safety warnings indicating potential skin and eye irritation (H315, H319). Proper handling protocols should be followed to minimize exposure risks during laboratory use.

Q & A

Basic: What are the common synthetic routes for preparing bicyclic azabicycloheptane derivatives like tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate?

Synthesis typically involves multi-step functionalization of azabicycloheptane cores. For example:

  • Diels-Alder reactions can construct the bicyclic framework, followed by oxidation (e.g., using ethyltrimethylammonium permanganate in dichloromethane) to introduce hydroxyl groups .
  • Protecting group strategies : Boc (tert-butoxycarbonyl) groups are frequently used to stabilize amines during synthesis. Post-functionalization (e.g., formylation at the 1-position) may employ Vilsmeier-Haack or other formyl transfer reagents .
  • Reduction steps (e.g., LiAlH₄ in THF) are critical for converting intermediates like diols to hydroxymethyl derivatives .

Basic: How can purity and structural integrity of this compound be validated?

  • Chromatography : Purification via column chromatography (silica gel, gradients of ethyl acetate/hexane) is standard. Purity >95% is achievable, as noted in catalogs .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm bicyclic structure, Boc group (δ ~1.4 ppm for tert-butyl), and formyl proton (δ ~8-10 ppm) .
    • MS (ESI or EI) : Molecular ion peaks (e.g., m/z 239.32 for C₁₃H₂₁NO₃) verify molecular weight .
    • IR : Stretching bands for carbonyl (Boc: ~1700 cm⁻¹, formyl: ~1650 cm⁻¹) .

Advanced: What strategies address stereochemical challenges in functionalizing the azabicyclo[3.1.1]heptane core?

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) or chiral starting materials to control stereocenters .
  • Resolution of diastereomers : Chromatographic separation or crystallization of intermediates (e.g., tert-butyl ((1R,4R)- vs. (1S,4S)-isomers) .
  • Computational modeling : Predict steric effects of substituents (e.g., 5-methyl group) on reaction pathways .

Advanced: How can contradictory spectral data for azabicycloheptane derivatives be resolved?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, δH 3.4–4.2 ppm for bridgehead protons) .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) that obscure peak splitting .
  • X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry .

Basic: What are optimal storage conditions for this compound?

  • Temperature : Store sealed at 2–8°C to prevent Boc group hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) in airtight containers, as the formyl group is moisture-sensitive .

Advanced: How does the 5-methyl group influence reactivity in further derivatization?

  • Steric hindrance : The methyl group at C5 may slow nucleophilic attacks at adjacent positions (e.g., formyl group at C1).
  • Directing effects : Electron-donating methyl groups can stabilize carbocation intermediates during acid-mediated reactions .
  • Case study : Methyl-substituted analogs show 10–15% lower yields in Suzuki couplings compared to non-methylated cores due to steric clashes .

Basic: What safety precautions are essential when handling this compound?

  • Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use gloves, goggles, and fume hoods .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How to design a stability study for this compound under varying pH conditions?

  • Experimental setup :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
    • Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Key parameters :
    • Half-life : Boc groups degrade rapidly at pH <2, while formyl groups hydrolyze at pH >10 .
    • Degradants : Identify by LC-MS (e.g., de-Boc or oxidized products) .

Advanced: What analytical techniques differentiate between regioisomers in azabicycloheptane derivatives?

  • NOESY NMR : Correlate spatial proximity of substituents (e.g., formyl vs. methyl groups) .
  • High-resolution MS : Distinguish isomers with identical molecular weights but different fragmentation patterns .
  • Vibrational circular dichroism (VCD) : Resolve enantiomers by chiral vibrational modes .

Basic: How to scale up synthesis without compromising yield?

  • Process optimization :
    • Replace batch reactions with flow chemistry for dihydroxylation steps to improve heat transfer .
    • Use catalytic methods (e.g., Pd/C for hydrogenolysis) to reduce reagent costs .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

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